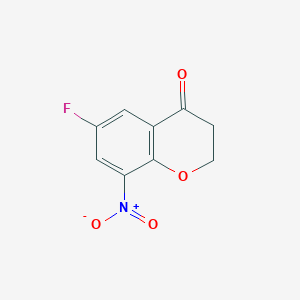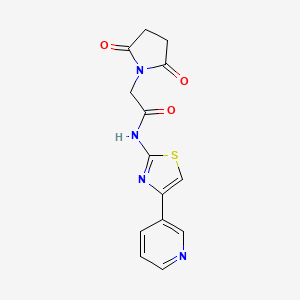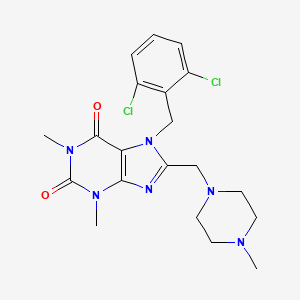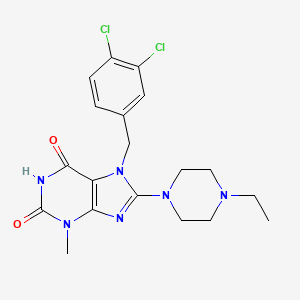
6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one: is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzopyran ring, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound is also explored for its use in material science, particularly in the development of organic electronic materials and dyes .
Mechanism of Action
The mechanism of action of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
- 8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
- 6-fluoro-8-nitrochroman-4-one
Uniqueness: 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the simultaneous presence of both fluorine and nitro groups on the benzopyran ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
6-fluoro-8-nitro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVYGLTUVIQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2636333.png)
![2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2636334.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2636336.png)

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)

![Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate](/img/structure/B2636347.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2636355.png)
